PSB1114

Übersicht

Beschreibung

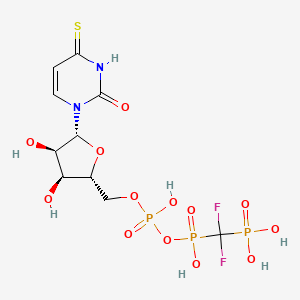

This compound has a molecular weight of 622.14 and a chemical formula of C10H11F2N2Na4O13P3S . It is primarily used in scientific research to study the P2Y2 receptor, which plays a significant role in various physiological processes.

Wissenschaftliche Forschungsanwendungen

PSB1114 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um den P2Y2-Rezeptor und seine Wechselwirkungen mit anderen Molekülen zu untersuchen. In der Biologie wird this compound verwendet, um die Rolle des P2Y2-Rezeptors in verschiedenen zellulären Prozessen zu untersuchen, wie z. B. der Bildung der neuromuskulären Verbindung und der Reinnervation der Muskeln . In der Medizin hat this compound aufgrund seiner Fähigkeit, den P2Y2-Rezeptor zu modulieren, der an verschiedenen physiologischen Prozessen beteiligt ist, einschließlich Entzündung und Geweberegeneration, potenzielle therapeutische Anwendungen . In der Industrie wird this compound bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf den P2Y2-Rezeptor abzielen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an den P2Y2-Rezeptor bindet und diesen aktiviert. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der an verschiedenen Signalwegen beteiligt ist. Nach der Aktivierung durch this compound löst der P2Y2-Rezeptor eine Kaskade intrazellulärer Ereignisse aus, die zur Modulation verschiedener Zellfunktionen führen. Zu den molekularen Zielstrukturen und Signalwegen, die an diesem Prozess beteiligt sind, gehören die Aktivierung der Phospholipase C, die Freisetzung von intrazellulärem Calcium und die Aktivierung der Proteinkinase C .

Wirkmechanismus

Target of Action

PSB1114, also known as ({({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxyphosphoryl}difluoromethyl)phosphonic acid, is a potent and selective agonist of the P2Y2 receptor . The P2Y2 receptor is present in gastrocnemius muscles and co-localizes with post-synaptic acetylcholine receptors (AChRs) .

Mode of Action

This compound interacts with its primary target, the P2Y2 receptor, to stimulate its activity . This interaction promotes the formation of neuromuscular junctions (NMJs), which are peripheral synapses characterized by the clustering of AChRs on post-synaptic densities .

Biochemical Pathways

The activation of the P2Y2 receptor by this compound affects the synaptic signaling pathway. Extracellular adenosine 5′-triphosphate (ATP), a neurotransmitter, is known to be an activity-dependent signaling molecule that regulates this pathway . ATP is known to be co-released with acetylcholine from synaptic vesicles .

Result of Action

The stimulation of the P2Y2 receptor by this compound promotes the formation of NMJs and muscle reinnervation . This effect is significant enough to be blocked by the administration of the P2Y2 receptor antagonist suramin .

Action Environment

The action of this compound is influenced by the environment within the muscle tissue where the P2Y2 receptor is located. The presence of ATP and acetylcholine, which are co-released from synaptic vesicles, is crucial for the activity-dependent signaling regulated by this compound .

Biochemische Analyse

Biochemical Properties

PSB1114 plays a crucial role in biochemical reactions, particularly as a P2Y2 agonist . It interacts with various enzymes and proteins, including G protein-coupled receptors (GPCRs), and has a significant impact on their function . The nature of these interactions is complex and involves both activation and inhibition of receptor activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It behaves like a partial agonist, exhibiting an activation potency to unliganded receptor and prohibiting further receptor activation by endogenous ligand .

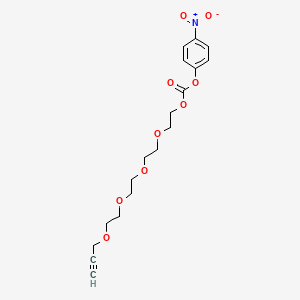

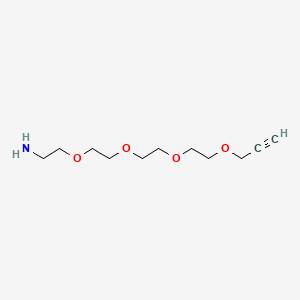

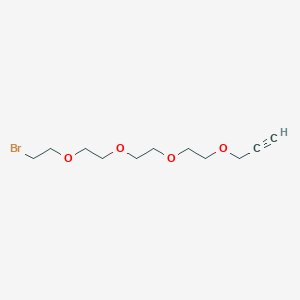

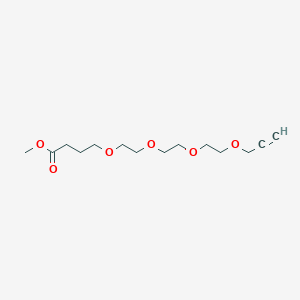

Vorbereitungsmethoden

PSB1114 is synthesized through a series of chemical reactions involving uridine derivatives. The synthetic route typically involves the modification of uridine to introduce the thiouridine moiety and the difluoromethylene triphosphate group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity.

Analyse Chemischer Reaktionen

PSB1114 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder anderen reduzierten Formen führen kann .

Vergleich Mit ähnlichen Verbindungen

PSB1114 ist einzigartig in seiner hohen Selektivität und Potenz für den P2Y2-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen Uridintriphosphat (UTP), Uridindiphosphat (UDP) und andere Uridinderivate. This compound zeigt eine größere Selektivität und Potenz für den P2Y2-Rezeptor, was es zu einem wertvollen Werkzeug macht, um diesen Rezeptor in verschiedenen Forschungsanwendungen zu untersuchen.

Eigenschaften

IUPAC Name |

[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2N2O13P3S/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGBPSGNGNHNQM-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2N2O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

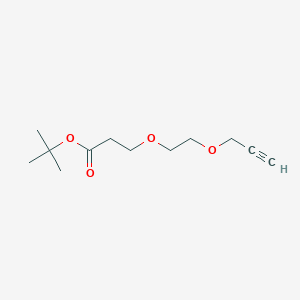

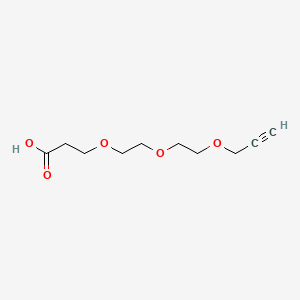

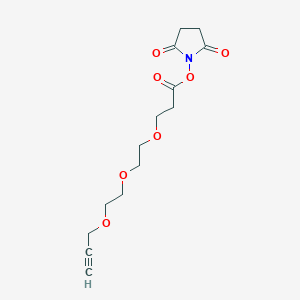

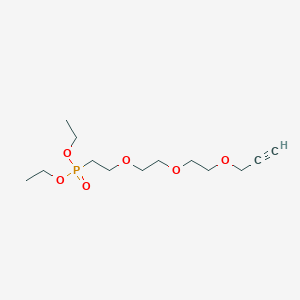

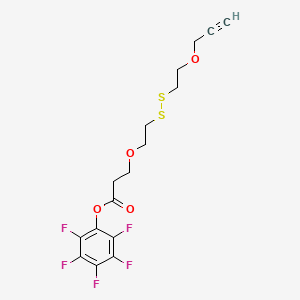

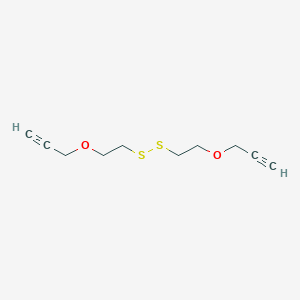

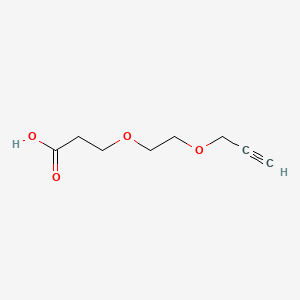

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)